Maltose
Overview
Description
Beta-Maltose: is a disaccharide composed of two glucose molecules linked by an alpha-1,4 glycosidic bond. It is a reducing sugar and an important intermediate in the breakdown of starch. Beta-Maltose is produced by the action of the enzyme beta-amylase on starch and is found in germinating seeds and various other plant tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions: : Beta-Maltose can be synthesized through the enzymatic hydrolysis of starch using beta-amylase. The enzyme cleaves the alpha-1,4 glycosidic bonds in starch, releasing maltose units . The reaction typically occurs under mild conditions, with an optimal pH range of 4.0 to 5.0 and a temperature range of 50-60°C .
Industrial Production Methods: : Industrial production of this compound involves the use of microbial beta-amylase, which is produced by fermentation of microorganisms such as Bacillus species. The enzyme is then used to hydrolyze starch in large-scale bioreactors, producing this compound .
Chemical Reactions Analysis
Types of Reactions: : Beta-Maltose undergoes several types of chemical reactions, including hydrolysis, oxidation, and reduction.
Common Reagents and Conditions
Hydrolysis: Beta-Maltose can be hydrolyzed by the enzyme maltase or by acidic conditions to yield two glucose molecules.
Oxidation: Beta-Maltose can be oxidized by mild oxidizing agents to form maltobionic acid.
Major Products Formed: : The major products formed from the reactions of Maltose include glucose (from hydrolysis), maltobionic acid (from oxidation), and maltitol (from reduction) .
Scientific Research Applications
Chemistry: : Beta-Maltose is used as a substrate in enzymatic studies to investigate the activity and specificity of beta-amylase and other glycosidases .
Biology: : In plant biology, Maltose is studied for its role in starch metabolism and its regulation during seed germination and plant development .
Medicine: : Beta-Maltose is used in medical research to study carbohydrate metabolism and its implications in diseases such as diabetes .
Industry: : Beta-Maltose is used in the food industry as a sweetener and as a fermentation substrate in the production of alcoholic beverages .
Mechanism of Action
Mechanism: : Beta-Maltose exerts its effects primarily through its role as an intermediate in starch metabolism. The enzyme beta-amylase catalyzes the hydrolysis of starch, releasing Maltose, which is then further hydrolyzed to glucose by maltase .
Molecular Targets and Pathways: : The primary molecular targets of this compound are the enzymes involved in carbohydrate metabolism, including beta-amylase and maltase. The pathways involved include the starch degradation pathway and the glycolytic pathway .
Comparison with Similar Compounds
Similar Compounds: : Similar compounds to Maltose include alpha-Maltose, cellobiose, and lactose.
Comparison
Alpha-Maltose: Similar to this compound but differs in the configuration of the glycosidic bond (alpha-1,4 vs.
Beta-Maltose is unique in its specific role in starch metabolism and its production by beta-amylase .
Properties
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2/t3-,4-,5-,6+,7-,8-,9-,10-,11-,12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUBGYTABKSRVRQ-QUYVBRFLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O11 | |
Record name | maltose | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Maltose | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901318570 | |
Record name | beta-Maltose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901318570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White odorless crystals; [Mallinckrodt Baker MSDS] | |
Record name | Maltose | |
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CAS No. |
133-99-3, 69-79-4 | |
Record name | β-Maltose | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=133-99-3 | |
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Record name | beta-Maltose | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000133993 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | maltose | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760396 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | D-Glucose, 4-O-.alpha.-D-glucopyranosyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | beta-Maltose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901318570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Maltose | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.651 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | .BETA.-MALTOSE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R4B6462NGR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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